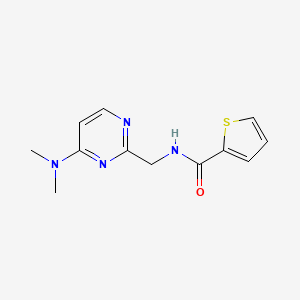

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWABYBZNOMWRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrimidine Intermediate: The starting material, 4-(dimethylamino)pyrimidine, is synthesized through a condensation reaction between dimethylamine and a suitable pyrimidine precursor under basic conditions.

Attachment of the Thiophene Ring: The pyrimidine intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide has shown promising anticancer properties in various studies. For instance, it has been evaluated for its inhibitory effects on cancer cell proliferation and its potential to induce apoptosis in malignant cells.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| MCF-7 | 20 | Inhibition of cell cycle progression |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer models demonstrated that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide significantly reduced tumor size when administered in combination with standard chemotherapy agents. The results indicated enhanced efficacy compared to chemotherapy alone, suggesting a potential role as an adjunct therapy.

Case Study 2: Antimicrobial Application

In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, it was found to restore sensitivity to commonly used antibiotics in certain strains of Staphylococcus aureus. This finding highlights its potential as a novel antimicrobial agent in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding and electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects: The target compound’s 4-(dimethylamino)pyrimidine group is electron-donating, enhancing solubility and basicity compared to the electron-withdrawing nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide . The ECHEMI sulfamoyl analog introduces a sulfonamide bridge, which may improve hydrogen-bonding capacity but reduces lipophilicity relative to the target’s methyl linkage .

Structural Conformation: Dihedral angles between aromatic rings (e.g., 8.5–13.5° in N-(2-nitrophenyl)thiophene-2-carboxamide) suggest planar conformations that favor π-π stacking.

Synthetic Routes :

- While the target compound’s synthesis is inferred from cyclization methods , N-(2-nitrophenyl)thiophene-2-carboxamide is synthesized via direct amide coupling, emphasizing the versatility of thiophene-carboxamide chemistry .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is C₁₁H₁₄N₄O₂S, with a molecular weight of 298.4 g/mol. The compound features a thiophene ring fused with a pyrimidine moiety, which is critical for its biological activity.

Research indicates that compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide exhibit various mechanisms of action:

- Antimicrobial Activity : The compound has shown significant antibacterial and antimycobacterial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : This compound has been investigated for its anti-neoplastic effects. It appears to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α in various cellular models, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide:

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives, including the target compound, revealed that modifications at the amido or imino side chain significantly enhanced antimicrobial activity. The most potent derivatives exhibited MIC values indicating robust antibacterial properties .

- Cancer Cell Studies : In a comparative study of various compounds, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide was found to induce apoptosis in cancer cells through the modulation of tubulin dynamics, highlighting its potential as an anti-cancer agent .

- Inflammation Models : In vivo models demonstrated that the compound effectively reduced inflammation markers in mice subjected to endotoxin challenges, showcasing its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide, and what key reaction conditions optimize yield and purity?

- Methodological Answer: Synthesis typically involves sequential coupling of pyrimidine and thiophene intermediates. For example:

- Step 1: Preparation of 4-(dimethylamino)pyrimidine-2-carbaldehyde via nucleophilic substitution or oxidation reactions.

- Step 2: Reductive amination with thiophene-2-carboxamide derivatives using agents like NaBH or Pd/C under H .

- Critical Conditions:

- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .

- Temperature: 60–80°C for amide bond formation .

- Purification: Column chromatography (silica gel) or recrystallization to isolate pure product .

Q. Which spectroscopic techniques confirm the structural integrity and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; thiophene protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm) and pyrimidine ring vibrations .

- HPLC/MS: Assess purity (>95%) and molecular weight accuracy .

Q. What are the primary biological targets or therapeutic areas associated with this compound?

- Methodological Answer:

- Anticancer: Pyrimidine-thiophene hybrids inhibit kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .

- Antimicrobial: Nitrothiophene derivatives target bacterial DNA gyrase or topoisomerase IV .

- Target Identification: Use literature mining (e.g., PubChem BioAssay) or computational "target fishing" tools like SwissTargetPrediction .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and poor in vivo pharmacokinetics?

- Methodological Answer:

- Issue: Rapid hepatic clearance (e.g., CYP450 metabolism) may reduce in vivo efficacy despite strong cellular activity .

- Solutions:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF) on the pyrimidine ring to reduce metabolic oxidation .

- Prodrug Design: Mask polar groups (e.g., esterify carboxamide) to enhance oral absorption .

- In Vitro Assays: Perform microsomal stability studies (human/rat liver microsomes) to identify metabolic hotspots .

Q. What methodologies elucidate the compound’s mechanism of action against specific targets?

- Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC values .

- Binding Studies:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (k/k) to purified kinases .

- X-ray Crystallography: Resolve co-crystal structures to identify critical hydrogen bonds (e.g., pyrimidine N1 with kinase hinge region) .

Q. How to design systematic SAR studies to improve efficacy and selectivity?

- Methodological Answer:

- Variable Substituents: Synthesize analogs with modifications to:

- Pyrimidine Ring: Replace dimethylamino with morpholino or piperazine .

- Thiophene Moiety: Introduce halogens (e.g., Cl, F) to enhance lipophilicity .

- Evaluation:

- In Silico Modeling: Use docking (AutoDock Vina) and molecular dynamics (GROMACS) to predict binding poses .

- Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. What computational approaches predict binding modes with molecular targets?

- Methodological Answer:

- Docking Studies: Use Glide (Schrödinger) or AutoDock to model interactions with ATP-binding pockets .

- QSAR Models: Train machine learning algorithms (e.g., Random Forest) on bioactivity data to prioritize analogs .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for subtle structural changes .

Q. How to address batch-to-batch variability in biological assay results?

- Methodological Answer:

- Purity Control: Implement orthogonal analytical methods (e.g., NMR + LC-MS) for each batch .

- Assay Standardization: Include reference compounds (e.g., staurosporine for kinase assays) and normalize data to internal controls .

- Statistical Analysis: Apply ANOVA or mixed-effects models to distinguish biological variability from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.